
7-Chlorodibenzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dibenzofuranol, 7-chloro- is a chemical compound with the molecular formula C12H7ClO2 and a molecular weight of 218.64 g/mol . . This compound is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 1st position makes this compound unique .
Preparation Methods
The preparation of 1-Dibenzofuranol, 7-chloro- typically involves multi-step organic synthesis reactions. One common synthetic route includes the chlorination of dibenzofuran followed by hydroxylation . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like sodium hydroxide or hydrogen peroxide . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Dibenzofuranol, 7-chloro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Environmental Applications
Bioremediation of Aromatic Compounds
One of the significant applications of 7-Chlorodibenzofuran-1-ol is in the bioremediation of aromatic compounds. Research indicates that certain bacteria, such as Pseudomonas putida, can degrade chlorinated dibenzofurans, including this compound. This degradation process is essential for mitigating environmental pollution caused by these persistent organic pollutants (POPs) .
Toxicological Studies
This compound is also studied for its toxicological effects. The Agency for Toxic Substances and Disease Registry (ATSDR) provides comprehensive toxicological profiles for chlorodibenzofurans, highlighting the health risks associated with exposure to these compounds. The profiles include information on health effects observed in animal studies, which are crucial for understanding the potential impacts on human health and the environment .
Medicinal Chemistry
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, synthesized derivatives have shown significant antibacterial and antifungal activities against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .
Case Study: Synthesis and Testing
A notable case study involved synthesizing new derivatives of dibenzofuran compounds, including this compound, and testing their antimicrobial efficacy against strains like Mycobacterium smegmatis and Candida albicans. Results demonstrated that certain derivatives exhibited remarkable inhibition against these microorganisms, indicating their potential as therapeutic agents .
Material Science
Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and resistance to oxidative degradation. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Dibenzofuranol, 7-chloro- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1st position and the chlorine atom at the 7th position play crucial roles in its biological activity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Dibenzofuranol, 7-chloro- can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without the chlorine and hydroxyl groups.
7-Chlorodibenzofuran: A similar compound with only the chlorine atom at the 7th position.
1-Hydroxydibenzofuran: A similar compound with only the hydroxyl group at the 1st position.
The presence of both the chlorine atom and the hydroxyl group in 1-Dibenzofuranol, 7-chloro- makes it unique and gives it distinct chemical and biological properties .
Biological Activity
7-Chlorodibenzofuran-1-ol is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This compound belongs to a class of chemicals known as dibenzofurans, which are recognized for their persistent nature and toxicity. The biological activity of this compound is significant in various contexts, including its effects on human health, ecological impact, and potential applications in bioremediation.
Chemical Structure :
this compound has a unique structure characterized by a dibenzofuran core with a chlorine atom and a hydroxyl group attached. This configuration contributes to its chemical reactivity and biological interactions.
Molecular Formula : C12H7ClO
Molecular Weight : 220.64 g/mol
Toxicological Profile
Research indicates that chlorinated dibenzofurans, including this compound, exhibit various toxicological effects. These effects can manifest as:
- Dermal Reactions : Skin lesions and hyperpigmentation have been reported in populations exposed to similar compounds .
- Immunotoxicity : Exposure can lead to decreased immune responses, increasing susceptibility to infections .
- Neurotoxicity : Neurological symptoms such as limb numbness and reduced nerve conduction velocities have been documented .
Case Studies
Several studies have explored the biological impacts of chlorinated dibenzofurans:
- Yusho and Yu-Cheng Outbreaks : In these incidents, populations exposed to high levels of dioxins and related compounds exhibited significant health issues, including skin disorders and respiratory infections. The findings highlight the long-term health risks associated with exposure to chlorinated compounds .
- Animal Studies : Laboratory studies have shown that exposure to this compound can cause liver damage, characterized by increased liver weight and lipid accumulation. These findings are consistent with observations in other chlorinated dibenzofurans, indicating potential hepatotoxicity .
Environmental Impact
The persistence of this compound in the environment raises concerns about its ecological effects. It is resistant to degradation, leading to bioaccumulation in wildlife. Microbial degradation studies suggest that certain bacterial strains can metabolize dibenzofurans, offering potential pathways for bioremediation .
Table 1: Summary of Biological Effects of this compound
The mechanisms underlying the biological activities of this compound involve several pathways:
Properties
IUPAC Name |
7-chlorodibenzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYOOHHSGBUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C3=C(C=C(C=C3)Cl)OC2=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.